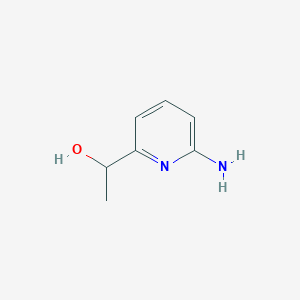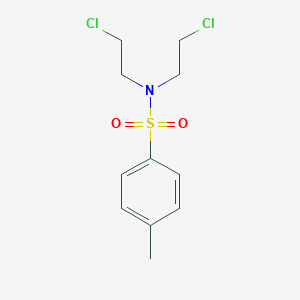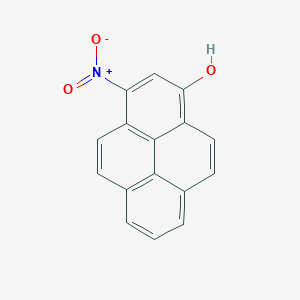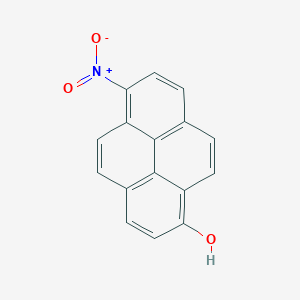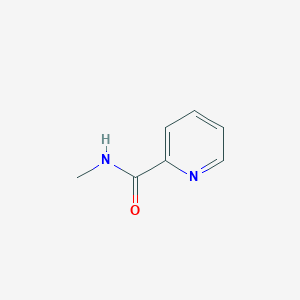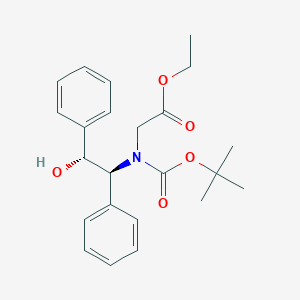
Ethyl 2-((tert-butoxycarbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((tert-butoxycarbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a hydroxy group, and a diphenylethylamine moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((tert-butoxycarbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate typically involves multiple steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the ester: The protected amine is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-((tert-butoxycarbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate can undergo several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of the free amine.
Applications De Recherche Scientifique
Ethyl 2-((tert-butoxycarbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate involves its ability to act as a protecting group for amines, thereby preventing unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This compound can also interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-((tert-butoxycarbonyl)amino)acetate: Lacks the hydroxy and diphenylethyl groups.
Ethyl 2-((tert-butoxycarbonyl)((1R,2S)-2-hydroxy-1,2-diphenylethyl)amino)acetate: Stereoisomer with different spatial arrangement of atoms.
Ethyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate: Contains a phenyl group but lacks the hydroxy group.
Uniqueness
Ethyl 2-((tert-butoxycarbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate is unique due to its combination of a Boc-protected amine, a hydroxy group, and a diphenylethyl moiety. This unique structure allows for versatile reactivity and applications in various fields of research and industry .
Propriétés
IUPAC Name |
ethyl 2-[[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-5-28-19(25)16-24(22(27)29-23(2,3)4)20(17-12-8-6-9-13-17)21(26)18-14-10-7-11-15-18/h6-15,20-21,26H,5,16H2,1-4H3/t20-,21+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUXLDMSEJOLQZ-LEWJYISDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C(C1=CC=CC=C1)C(C2=CC=CC=C2)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN([C@@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460017 |
Source


|
| Record name | Ethyl 2-((tert-butoxycarbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112741-70-5 |
Source


|
| Record name | Ethyl 2-((tert-butoxycarbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
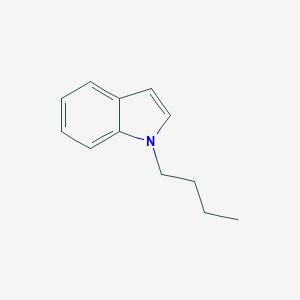



![6-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122715.png)
